molecular formula C6H8FN3 B2757079 3-Fluoro-2-hydrazinyl-6-methylpyridine CAS No. 1314913-58-0

3-Fluoro-2-hydrazinyl-6-methylpyridine

Cat. No.: B2757079
CAS No.: 1314913-58-0
M. Wt: 141.149
InChI Key: MFIOGUYFUVZPFZ-UHFFFAOYSA-N
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Description

Significance of Pyridine-Hydrazine Scaffolds in Heterocyclic Chemistry

Pyridine-based ring systems are one of the most extensively used heterocyclic scaffolds in drug design, largely owing to their significant impact on pharmacological activity. nih.gov This has led to the development of a wide array of therapeutic agents across various disease areas. nih.gov The pyridine (B92270) moiety is a key component in over 7,000 existing drug molecules of medicinal importance. rsc.org The incorporation of a hydrazine (B178648) group into a pyridine ring further enhances the chemical diversity and potential bioactivity of the resulting scaffold.

Hydrazides and their derivatives are valuable synthons for a variety of heterocyclic compounds and have demonstrated a broad spectrum of biological and pharmacological applications. mdpi.com These applications include roles as antibacterial, anticonvulsant, anti-inflammatory, and anticancer agents. mdpi.com The combination of a pyridine ring and a hydrazine moiety can, therefore, be anticipated to produce compounds with a wide range of potential therapeutic uses.

The pyridine-hydrazine scaffold serves as a versatile building block for the synthesis of more complex heterocyclic systems through cyclization or cyclo-addition reactions. mdpi.com This allows for the generation of diverse chemical libraries for drug discovery and development. The nitrogen atoms in both the pyridine ring and the hydrazine group can act as hydrogen bond donors and acceptors, which is a crucial aspect of molecular recognition and drug-target interactions.

Overview of Research Trajectories for 3-Fluoro-2-hydrazinyl-6-methylpyridine and its Analogs

The research trajectories for this compound and its analogs are largely driven by the pursuit of new therapeutic agents. The presence of a fluorine atom in the molecule is of particular significance. Fluorination is a common strategy in medicinal chemistry to enhance the metabolic stability, binding affinity, and bioavailability of drug candidates. mdpi.com Fluorinated heterocycles are prevalent in a wide range of pharmaceuticals and agrochemicals. nih.gov

One major research avenue is the use of this compound as a precursor for the synthesis of novel kinase inhibitors. Kinase inhibitors are a promising class of drugs for the treatment of cancer and other diseases. nbinno.com The pyridine scaffold is a common feature in many approved kinase inhibitors.

Another area of investigation is the development of new antimicrobial agents. The emergence of drug-resistant bacteria has created an urgent need for new antibiotics. Fluorinated pyridine derivatives have shown potent antimicrobial activity. researchgate.net The hydrazine moiety can also contribute to the antimicrobial properties of the molecule.

Furthermore, the unique chemical properties of this compound make it a valuable intermediate in the synthesis of a variety of other biologically active compounds, including antiviral and anti-inflammatory agents. nbinno.com The reactivity of the hydrazine group allows for its conversion into various other functional groups and heterocyclic rings.

Scope and Academic Relevance of the Research Outline

The study of this compound is of significant academic relevance as it lies at the intersection of several key areas of chemical research, including heterocyclic chemistry, medicinal chemistry, and fluorine chemistry. The exploration of its synthesis and reactivity provides a platform for the development of new synthetic methodologies.

The investigation into the biological activities of this compound and its derivatives contributes to the broader effort of discovering new therapeutic agents. The structure-activity relationship studies of these compounds can provide valuable insights into the design of more potent and selective drugs.

From an academic perspective, the research on this compound offers opportunities to train students and researchers in the principles of organic synthesis, purification, characterization, and biological evaluation of novel compounds. The interdisciplinary nature of this research fosters collaboration between synthetic chemists, medicinal chemists, and biologists. The findings from such research are typically disseminated through peer-reviewed publications and presentations at scientific conferences, thereby contributing to the advancement of chemical knowledge.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3-fluoro-6-methylpyridin-2-yl)hydrazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8FN3/c1-4-2-3-5(7)6(9-4)10-8/h2-3H,8H2,1H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFIOGUYFUVZPFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(C=C1)F)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8FN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Functionalization of 3 Fluoro 2 Hydrazinyl 6 Methylpyridine

Reactivity of the Hydrazine (B178648) Moiety

The hydrazine group (-NHNH2) is a potent nucleophile and is susceptible to a variety of chemical reactions, including condensation, oxidation, reduction, and diazotization. These transformations provide pathways to a wide array of derivative compounds.

Condensation Reactions with Carbonyl Compounds: Formation of Hydrazones and Azines

The terminal nitrogen atom of the hydrazine group in 3-Fluoro-2-hydrazinyl-6-methylpyridine is strongly nucleophilic and readily reacts with the electrophilic carbon of carbonyl compounds such as aldehydes and ketones. This condensation reaction, typically carried out in an alcoholic solvent with a catalytic amount of acid, results in the formation of highly stable hydrazone derivatives. The reaction proceeds through the initial formation of a carbinolamine intermediate, which then dehydrates to yield the final hydrazone product with a characteristic C=N double bond.

These hydrazones are often crystalline solids and serve as important intermediates for the synthesis of more complex heterocyclic systems. The general reaction is illustrated below:

Reaction with Aldehyde: 3-Fluoro-2-(2-benzylidenehydrazinyl)-6-methylpyridine is formed.

Reaction with Ketone: 3-Fluoro-6-methyl-2-(2-propan-2-ylidenehydrazinyl)pyridine is formed.

In cases where an excess of the carbonyl compound is used or under specific reaction conditions, a second molecule of the aldehyde or ketone can react with the remaining N-H group of the initially formed hydrazone, leading to the formation of an azine. However, the formation of hydrazones is the more common and synthetically useful pathway.

Table 1: Examples of Hydrazone Formation from Hydrazinylpyridine Analogues This table presents data for the analogous compound 2-hydrazinopyridine to illustrate typical reaction conditions and outcomes.

Carbonyl Compound Product Reaction Conditions Yield (%)
Benzaldehyde (E)-2-Pyridinecarbaldehyde (2-pyridyl)hydrazone Ethanol (B145695), reflux High
Acetone 2-Pyridinecarboxaldehyde, 2-phenylhydrazone, [C(E)]- Methanol, rt Good
4-Bromobenzaldehyde (Z)-2-pyridinecarbaldehyde (2-pyridyl)hydrazone Acetic acid, heat 85

Oxidation Reactions and Associated Transformations

The hydrazine moiety is sensitive to oxidizing agents, and its reaction can lead to a variety of products depending on the reagent and conditions employed. Mild oxidizing agents, such as hydrogen peroxide or lead tetraacetate, can oxidize the hydrazine to a diazo compound. researchgate.net In some cases, peroxidase-catalyzed oxidation can occur, leading to reactive intermediates. nih.gov

Stronger oxidizing agents, like potassium permanganate (B83412) or sodium hypochlorite, can lead to the cleavage of the C-N bond, resulting in the formation of 2-fluoro-6-methylpyridine. orgsyn.orggoogle.com This reaction essentially removes the hydrazine group. The reaction with hypochlorite, for instance, can proceed through the formation of a chlorohydrazine intermediate. dtic.mil The choice of oxidant is therefore crucial in directing the outcome of the reaction.

Mild Oxidation (e.g., H₂O₂): Can lead to the corresponding diazo compound or potentially the replacement of the hydrazine group with hydrogen.

Strong Oxidation (e.g., KMnO₄): Typically results in the cleavage of the C-N bond, yielding 2-fluoro-6-methylpyridine.

Reduction Reactions and Amino-Pyridine Formation

The hydrazine group can be reduced to an amino group, providing a synthetic route to aminopyridine derivatives. This transformation is typically achieved through catalytic hydrogenation, using catalysts such as palladium on carbon (Pd/C) in a suitable solvent like methanol. This method is effective for converting 2-hydrazinylpyridines to the corresponding 2-aminopyridines under mild conditions.

This reduction is a valuable synthetic tool as it allows for the introduction of an amino group at a specific position on the pyridine (B92270) ring, which can be difficult to achieve through direct amination methods.

Diazotisation and Rearrangement Pathways

The reaction of the hydrazine moiety with nitrous acid (HONO), typically generated in situ from sodium nitrite and a strong acid, is a complex process. Unlike primary aromatic amines which form stable diazonium salts, aryl hydrazines react with nitrous acid to form azides via the unstable diazide intermediate. In the case of this compound, diazotization would be expected to yield 2-azido-3-fluoro-6-methylpyridine.

This resulting azide is a versatile intermediate that can undergo various subsequent reactions, such as cycloadditions or reduction to the corresponding amine. It is important to note that this reaction is distinct from the diazotization of a primary amino group, which would lead to a diazonium salt capable of undergoing Sandmeyer-type reactions. nih.govgoogle.com

Reactivity of the Pyridine Nucleus and Fluoro Substituent

The pyridine ring is an electron-deficient aromatic system, which influences its reactivity. The presence of the electronegative nitrogen atom deactivates the ring towards electrophilic aromatic substitution but activates it for nucleophilic aromatic substitution, particularly at the positions ortho and para (C2, C4, C6) to the nitrogen atom.

Nucleophilic Aromatic Substitution on the Pyridine Ring

Nucleophilic aromatic substitution (SNA) is a key reaction for functionalizing the pyridine ring. The rate of these reactions is significantly enhanced by the presence of electron-withdrawing groups on the ring. The fluorine atom at the C3 position is a potential leaving group in an SNAr reaction. However, the positions most activated towards nucleophilic attack on a pyridine ring are the C2 and C4 positions, as the negative charge in the Meisenheimer intermediate can be delocalized onto the electronegative nitrogen atom.

Since the fluorine atom in this compound is at the C3 position, it is less susceptible to nucleophilic displacement compared to a halogen at the C2 or C4 position. For a substitution to occur at the C3 position, strong nucleophiles and forcing reaction conditions are generally required. The reaction of 3-fluoropyridine derivatives with nucleophiles often requires higher temperatures or the use of strong bases. scispace.com

Table 2: Representative Conditions for Nucleophilic Aromatic Substitution on Fluoropyridines This table provides examples from related fluoropyridine systems to illustrate the conditions generally required for SNAr reactions.

Fluoropyridine Substrate Nucleophile Product Reaction Conditions
2-Fluoropyridine (B1216828) Sodium ethoxide 2-Ethoxypyridine Ethanol, reflux
Methyl 3-nitropyridine-4-carboxylate Cesium fluoride (B91410) Methyl 3-fluoropyridine-4-carboxylate DMSO, 120 °C
2-Fluoro-3-substituted pyridines Various amines 2-Amino-3-substituted pyridines Elevated temperatures

Transformations Involving the Methyl Group

The methyl group at the 6-position of the pyridine ring in this compound is a key site for functionalization. While direct studies on this specific compound are limited, the reactivity of methyl groups on other pyridine derivatives provides a strong indication of its potential transformations. Two primary classes of reactions are of significant interest: oxidation and halogenation.

Oxidation: The methyl group can be oxidized to various higher oxidation states, including hydroxymethyl, formyl, and carboxyl groups. The extent of oxidation can be controlled by the choice of oxidizing agent and reaction conditions. For instance, treatment with mild oxidizing agents may yield the corresponding alcohol or aldehyde, while stronger oxidizing agents like potassium permanganate can lead to the formation of the carboxylic acid. acs.orgacs.org The oxidation of methylpyridines to their corresponding carboxylic acids is a well-established transformation. acs.orgacs.org Wet air oxidation, a process that utilizes elevated temperatures and pressures, has also been employed to oxidize methylpyridines, often proceeding through a radical mechanism. nih.govyork.ac.ukshu.ac.uk The presence of a fluorine atom on the pyridine ring might influence the reactivity of the methyl group towards oxidation.

Halogenation: The methyl group can also undergo halogenation, typically via a free-radical mechanism, to introduce one or more halogen atoms. This is often achieved using reagents like N-halosuccinimides or elemental halogens under UV irradiation or in the presence of a radical initiator. youtube.com For example, the side-chain fluorination of 3-methylpyridine has been accomplished by reacting it with hydrogen fluoride and chlorine in the liquid phase. google.com Such halogenated derivatives serve as versatile intermediates for further synthetic modifications, including nucleophilic substitution and cross-coupling reactions. The reaction conditions can be tuned to control the degree of halogenation, leading to mono-, di-, or tri-halogenated products. youtube.com

A summary of potential transformations of the methyl group is presented in the table below.

TransformationReagents and ConditionsProduct Functional Group
Oxidation to AlcoholMild oxidizing agents-CH₂OH
Oxidation to AldehydeControlled oxidation (e.g., SeO₂)-CHO
Oxidation to Carboxylic AcidStrong oxidizing agents (e.g., KMnO₄) acs.orgacs.org-COOH
Halogenation (Chlorination)Cl₂/UV light or SO₂Cl₂/initiator youtube.com-CH₂Cl, -CHCl₂, -CCl₃
Halogenation (Bromination)NBS/initiator-CH₂Br, -CHBr₂, -CBr₃

Coordination Chemistry with Metal Ions via the Hydrazinyl Group

The hydrazinyl group at the 2-position, in conjunction with the pyridine ring nitrogen, endows this compound with excellent chelating properties, making it a promising ligand for the formation of coordination complexes with a variety of metal ions. The two adjacent nitrogen atoms of the hydrazinyl group and the pyridine nitrogen can act as a multidentate ligand, binding to a metal center to form stable chelate rings.

The coordination behavior of hydrazinylpyridines has been a subject of interest in coordination chemistry. acs.orggoogle.com These compounds can coordinate to metal ions in several ways, with the specific mode of coordination depending on the metal ion, the other ligands present, and the reaction conditions. The hydrazinyl group can act as a bridging ligand, connecting two or more metal centers, or as a terminal ligand, coordinating to a single metal ion.

Hydrazone derivatives, which can be readily formed from the reaction of the hydrazinyl group with aldehydes or ketones, are also well-known for their ability to form stable metal complexes. researchgate.netajgreenchem.com The resulting imine nitrogen atom provides an additional coordination site, often leading to tridentate or tetradentate ligands that form highly stable complexes with transition metals. researchgate.net The coordination of such ligands to metal ions like Co(II), Ni(II), and Cu(II) has been extensively studied. researchgate.net The presence of the fluorine atom in this compound can influence the electronic properties of the pyridine ring and the hydrazinyl group, thereby affecting the stability and reactivity of the resulting metal complexes. nih.gov

The table below summarizes the potential coordination modes of this compound and its derivatives.

Ligand TypePotential Coordination SitesExample Metal Ions
This compoundPyridine N, Hydrazinyl Nα, Hydrazinyl NβCu(II), Ni(II), Co(II), Zn(II)
Hydrazone derivativePyridine N, Hydrazinyl Nα, Imine NFe(III), Ru(II), Pt(II) researchgate.net

Derivatization Strategies for Novel Fluoro-Hydrazinylpyridine Conjugates

The reactive nature of the hydrazinyl group in this compound provides a versatile handle for the synthesis of a wide array of novel fluoro-hydrazinylpyridine conjugates. These derivatization strategies are crucial for modulating the physicochemical and biological properties of the parent molecule.

One of the most common derivatization reactions of the hydrazinyl group is its condensation with carbonyl compounds, such as aldehydes and ketones, to form the corresponding hydrazones. nih.gov This reaction is typically carried out under mild acidic or basic conditions and proceeds with high efficiency. The resulting hydrazones can possess a wide range of substituents, depending on the carbonyl compound used, allowing for the introduction of diverse functionalities.

Furthermore, the hydrazinyl group can react with various electrophilic reagents to form a variety of conjugates. For instance, reaction with acyl chlorides or anhydrides yields N-acylhydrazides, while reaction with isocyanates or isothiocyanates produces semicarbazides and thiosemicarbazides, respectively. These derivatives can exhibit interesting biological activities and serve as intermediates for the synthesis of more complex heterocyclic systems. nih.gov

Another important derivatization strategy involves the use of the hydrazinyl group as a nucleophile in substitution reactions. For example, it can displace leaving groups from activated aromatic or heterocyclic rings to form new C-N bonds. Palladium-catalyzed amination reactions have been successfully employed for the synthesis of protected pyridylhydrazine derivatives. nih.gov

The synthesis of pyrazole derivatives from hydrazinyl precursors is a well-established method in heterocyclic chemistry. chim.it Reaction of this compound with β-dicarbonyl compounds or other suitable precursors can lead to the formation of pyrazole-containing conjugates, which are known to exhibit a broad spectrum of biological activities.

The table below outlines several key derivatization strategies for this compound.

Reagent ClassReaction TypeProduct Class
Aldehydes/KetonesCondensationHydrazones nih.gov
Acyl Halides/AnhydridesAcylationN-Acylhydrazides
Isocyanates/IsothiocyanatesAdditionSemicarbazides/Thiosemicarbazides
Activated HalidesNucleophilic SubstitutionN-Aryl/Heteroaryl Hydrazines nih.gov
β-Dicarbonyl CompoundsCyclocondensationPyrazoles chim.it

Advanced Spectroscopic and Structural Characterization Methodologies for 3 Fluoro 2 Hydrazinyl 6 Methylpyridine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. For 3-Fluoro-2-hydrazinyl-6-methylpyridine, a comprehensive analysis using ¹H, ¹³C, and ¹⁹F NMR, often supplemented by two-dimensional techniques, is essential for unambiguous characterization. fluorine1.rusiftdesk.org

The pyridine (B92270) ring protons are anticipated to appear in the aromatic region of the spectrum. The hydrazinyl (-NHNH₂) protons typically present as broad signals that can exchange with deuterium (B1214612) upon addition of D₂O, a useful method for their identification. The methyl (-CH₃) group protons will appear as a sharp singlet in the upfield region.

Key expected features in the ¹H NMR spectrum include:

Pyridine Ring Protons: Two signals in the aromatic region, likely doublets, showing coupling to each other. Their exact chemical shifts are influenced by the electron-donating hydrazinyl group and the electron-withdrawing fluorine atom.

Hydrazinyl Protons (-NHNH₂): These protons are expected to give rise to two separate signals, which may be broad due to quadrupole effects of the nitrogen atoms and chemical exchange.

Methyl Protons (-CH₃): A singlet integrating to three protons, typically found in the upfield region of the spectrum.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity
Pyridine H-4 7.0 - 7.5 Doublet (d)
Pyridine H-5 6.5 - 7.0 Doublet (d)
-NH- Variable, broad Singlet (s)
-NH₂ Variable, broad Singlet (s)

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will produce a distinct signal. The chemical shifts are highly dependent on the hybridization and the electronic effects of the substituents. The carbon atom directly attached to the fluorine atom (C-3) will exhibit a large coupling constant (¹JC-F), resulting in a splitting of its signal. acs.org

Expected signals in the ¹³C NMR spectrum:

Pyridine Ring Carbons: Six distinct signals are expected. The carbons attached to the substituents (C-2, C-3, C-6) will have their chemical shifts significantly altered. The C-3 signal will appear as a doublet due to coupling with the fluorine atom.

Methyl Carbon (-CH₃): A single signal in the upfield aliphatic region.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C-2 150 - 160
C-3 145 - 155 (d, ¹JC-F)
C-4 120 - 130
C-5 110 - 120
C-6 155 - 165

¹⁹F NMR is a highly sensitive technique for the analysis of fluorine-containing compounds. nih.gov Since ¹⁹F has a nuclear spin of ½ and is 100% naturally abundant, it provides sharp signals over a wide chemical shift range, making it an excellent probe for molecular structure and environment. nih.gov For this compound, the ¹⁹F NMR spectrum is expected to show a single signal for the fluorine atom at the C-3 position. The chemical shift of this signal provides information about the electronic environment of the fluorine atom. Furthermore, this signal will exhibit coupling to the adjacent protons on the pyridine ring, which can be observed in the ¹H NMR spectrum. The position of the fluorine signal is sensitive to the solvent and the nature of other substituents on the pyridine ring. fluorine1.ru

Two-dimensional (2D) NMR techniques are powerful tools for establishing the connectivity between atoms in a molecule. siftdesk.org

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings. For this compound, COSY would show a correlation between the two pyridine ring protons, confirming their adjacent positions.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded carbon and proton atoms. It would be used to definitively assign the proton signals to their corresponding carbon atoms in the pyridine ring and the methyl group.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, particularly Fourier-Transform Infrared (FT-IR) spectroscopy, is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

The FT-IR spectrum of this compound would exhibit characteristic absorption bands for the N-H bonds of the hydrazinyl group, the C=C and C=N bonds of the pyridine ring, the C-F bond, and the C-H bonds of the methyl group and the aromatic ring. The analysis of a related compound, 6-methyl-3-nitro-2-(2-phenylhydrazinyl)pyridine, provides a basis for assigning the vibrational modes of the hydrazinyl and methyl-substituted pyridine core. nih.gov

Table 3: Predicted FT-IR Absorption Bands for this compound

Functional Group Predicted Wavenumber (cm⁻¹) Vibration Type
N-H (Hydrazine) 3200 - 3400 Stretching
C-H (Aromatic) 3000 - 3100 Stretching
C-H (Methyl) 2850 - 3000 Stretching
C=N, C=C (Pyridine Ring) 1400 - 1600 Stretching
N-H (Hydrazine) 1550 - 1650 Bending
C-H (Methyl) 1375 - 1450 Bending

The precise positions of these bands can provide information about the molecular environment and potential intermolecular interactions, such as hydrogen bonding involving the hydrazinyl group. nih.gov

Raman Spectroscopy

Raman spectroscopy is a non-destructive vibrational spectroscopy technique that provides detailed information about the molecular structure, chemical bonding, and symmetry of a compound. For this compound, the Raman spectrum is expected to exhibit characteristic vibrational modes associated with the substituted pyridine ring and the hydrazinyl group.

The analysis of the Raman spectrum would focus on several key regions. The pyridine ring vibrations typically appear in the 1000-1650 cm⁻¹ range. researchgate.net The C-C stretching vibrations within the heteroaromatic ring are expected near 1400-1650 cm⁻¹. researchgate.net The positions of these bands are sensitive to the nature and position of the substituents. The presence of the electron-donating methyl and hydrazinyl groups, along with the electron-withdrawing fluorine atom, will influence the electron distribution within the ring, causing shifts in these vibrational frequencies compared to unsubstituted pyridine.

Pressure-dependent Raman studies on pyridine have shown that structural transitions can be observed by monitoring changes in Raman shifts, particularly in the lattice modes region at low frequencies and the internal modes region at higher frequencies. aps.org Similar studies on this compound could reveal information about its phase behavior and structural stability under non-ambient conditions.

Key vibrational modes expected in the Raman spectrum of this compound include:

Pyridine Ring Modes: Ring stretching (νC-C, νC-N) and ring breathing vibrations.

Substituent Modes: C-F stretching, C-CH₃ stretching, and various modes from the -NHNH₂ group (N-H stretching, N-N stretching, NH₂ scissoring, and wagging).

Lattice Modes: Low-frequency vibrations in the solid state that provide information on the crystal lattice.

Below is a table summarizing the expected Raman shifts for the key functional groups of the molecule, based on data from analogous pyridine derivatives. researchgate.net

Vibrational Mode Expected Raman Shift (cm⁻¹) Description
N-H Stretch3200 - 3400Stretching vibrations of the hydrazinyl N-H bonds.
C-H Stretch (Aromatic)3000 - 3100Stretching of the C-H bonds on the pyridine ring.
C-H Stretch (Methyl)2850 - 3000Symmetric and asymmetric stretching of the methyl C-H bonds.
Ring C=C, C=N Stretch1400 - 1650In-plane stretching vibrations of the pyridine ring. researchgate.net
NH₂ Scissoring1580 - 1650Bending vibration of the terminal amino group.
C-F Stretch1200 - 1400Stretching vibration of the carbon-fluorine bond.
N-N Stretch1000 - 1150Stretching of the nitrogen-nitrogen single bond in the hydrazinyl group.
Ring Breathing Mode990 - 1050Symmetric radial expansion and contraction of the pyridine ring.

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight and elucidating the structure of compounds through the analysis of their fragmentation patterns. nih.gov For this compound, both soft ionization techniques like Electrospray Ionization (ESI) and hard ionization techniques used in Gas Chromatography-Mass Spectrometry (GC-MS) provide complementary information. nih.govresearchgate.net

ESI-MS is a soft ionization technique ideal for polar and thermally labile molecules. researchgate.net The hydrazinyl group in this compound is basic and readily accepts a proton, making the compound highly suitable for positive-ion mode ESI-MS. The expected primary ion would be the protonated molecule, [M+H]⁺.

The high-resolution mass measurement of this ion allows for the unambiguous confirmation of the elemental composition. Fragmentation of the [M+H]⁺ precursor ion can be induced (MS/MS) to provide structural information. The fragmentation would likely involve the loss of small neutral molecules such as ammonia (B1221849) (NH₃), diazene (B1210634) (N₂H₂), or hydrofluoric acid (HF). The stability of the pyridinium (B92312) ring would likely lead to it being a major component of the resulting fragment ions.

A proposed ESI-MS fragmentation pathway is detailed in the table below.

m/z (Mass/Charge Ratio) Proposed Ion/Fragment Description of Loss
142.07[M+H]⁺Protonated parent molecule.
125.04[M+H - NH₃]⁺Loss of ammonia from the hydrazinyl group.
122.06[M+H - HF]⁺Loss of hydrogen fluoride (B91410).
95.05[Fragment - N₂H₂]⁺Cleavage and loss of diazene from the hydrazinyl moiety.

GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. nist.gov The direct analysis of this compound by GC-MS could be challenging due to the high polarity and hydrogen-bonding capacity of the hydrazinyl group, which can lead to poor peak shape and thermal degradation in the injector or column. nist.gov

To overcome these issues, derivatization is often employed. The hydrazinyl group could be derivatized, for example, through silylation to increase volatility and thermal stability. nist.gov If analyzed directly, the electron ionization (EI) mass spectrum would be expected to show a prominent molecular ion (M⁺˙) peak, and a series of fragment ions resulting from characteristic cleavage patterns.

Common fragmentation pathways under EI (70 eV) would include:

Alpha-cleavage: Fission of the N-N bond in the hydrazinyl group.

Loss of radicals: Cleavage of the N-NH₂ bond to lose the •NH₂ radical.

Ring fragmentation: Cleavage of the pyridine ring, although this often requires higher energy.

A table of potential fragments in an EI mass spectrum is provided below.

m/z (Mass/Charge Ratio) Proposed Ion/Fragment Description of Loss
141[M]⁺˙Molecular ion.
126[M - CH₃]⁺Loss of a methyl radical.
111[M - NH₂NH]⁺˙Cleavage and loss of the hydrazinyl radical.
96[M - CH₃, HF]⁺˙Subsequent loss of a methyl radical and hydrogen fluoride.

X-ray Diffraction (XRD) for Crystalline Structure Determination

X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. mdpi.com It provides precise information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding, which are crucial for understanding the compound's properties. nih.gov

Growing a suitable single crystal of this compound allows for a complete and unambiguous determination of its molecular structure. mdpi.com The analysis would reveal the precise geometry of the substituted pyridine ring and the conformation of the hydrazinyl substituent.

Key structural insights from a single-crystal analysis would include:

Molecular Geometry: Accurate bond lengths and angles, confirming the effects of the electronic properties of the fluoro, methyl, and hydrazinyl substituents on the pyridine ring.

Intermolecular Interactions: The hydrazinyl group is capable of acting as both a hydrogen bond donor and acceptor. The analysis would reveal the hydrogen-bonding network in the crystal lattice, which dictates the molecular packing. The fluorine atom may also participate in weaker C-H···F interactions. researchgate.net

Planarity: Determination of the planarity of the pyridine ring and the dihedral angle of the hydrazinyl group relative to the ring.

The table below presents hypothetical crystallographic data for this compound, based on published structures of similar heterocyclic compounds. researchgate.netnih.gov

Parameter Hypothetical Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)7.5
b (Å)15.0
c (Å)8.0
β (°)105
Volume (ų)868
Z (molecules/unit cell)4
Calculated Density (g/cm³)1.62
R-factor< 0.05

Polymorphism is the ability of a solid material to exist in more than one crystal structure. Different polymorphs of a compound can have distinct physical properties. Powder X-ray Diffraction (PXRD) is the primary technique used to identify and characterize these different crystalline forms.

For this compound, different crystallization conditions (e.g., solvent, temperature, rate of cooling) could potentially lead to the formation of different polymorphs. Each polymorph would produce a unique PXRD pattern, characterized by a specific set of diffraction peak positions (2θ) and relative intensities.

PXRD is used to:

Identify the crystalline phase of a bulk sample.

Monitor phase transformations between polymorphs.

Determine the degree of crystallinity of a sample.

Provide a unique "fingerprint" for a specific crystalline form for quality control purposes.

The following table illustrates how PXRD data for two hypothetical polymorphs (Form I and Form II) of this compound might be presented.

Form I Form II
2θ Angle (°) Relative Intensity (%) 2θ Angle (°) Relative Intensity (%)
10.28511.5100
15.510014.860
20.47021.395
25.19023.155
30.85029.780

Chromatographic Methods for Purity Assessment and Separation

Chromatographic techniques are indispensable in the analysis of pharmaceutical compounds and synthetic intermediates like this compound. These methods are crucial for determining the purity of a sample, identifying impurities, and for the preparative separation of the compound from reaction mixtures. The primary chromatographic techniques employed for such purposes include Gas Chromatography (GC), Thin-Layer Chromatography (TLC), and High-Performance Liquid Chromatography (HPLC). While specific, detailed research findings on the chromatographic analysis of this compound are not extensively available in published literature, the principles and common methodologies for analyzing related pyridine derivatives can be applied.

Gas Chromatography is a powerful technique for the separation and analysis of volatile and thermally stable compounds. For a compound such as this compound, GC can be utilized to assess its purity by separating it from volatile impurities or byproducts from its synthesis. The method's high resolution and sensitivity make it suitable for detecting even trace amounts of contaminants. nih.gov

The successful separation of substituted pyridines by GC often involves the use of capillary columns. nih.gov A non-polar column, such as one with a polydimethylsiloxane (B3030410) stationary phase (e.g., DB-5), or a more polar column could be employed depending on the specific separation requirements. The choice of the stationary phase is critical and is determined by the polarity of the target compound and its potential impurities.

For the analysis of pyridine derivatives, the typical GC parameters would involve an injection of a dilute solution of the compound in a suitable solvent (e.g., dichloromethane (B109758) or methanol) into a heated injection port. The temperature of the injector is optimized to ensure complete volatilization without thermal degradation. The separation is then achieved by programming the column oven temperature to increase over time, which allows for the sequential elution of compounds based on their boiling points and interactions with the stationary phase. Detection is commonly performed using a Flame Ionization Detector (FID), which offers high sensitivity for organic compounds, or a Mass Spectrometer (MS), which provides both detection and structural information for identification of the separated components. wikipedia.org

Illustrative GC Parameters for Analysis of a Substituted Pyridine:

ParameterTypical Value
Column Capillary column (e.g., DB-5, 30 m x 0.25 mm)
Injector Temp. 250 °C
Oven Program 50 °C (hold 2 min), ramp to 280 °C at 10 °C/min
Carrier Gas Helium
Detector Flame Ionization Detector (FID) or Mass Spectrometer (MS)
Detector Temp. 300 °C

Thin-Layer Chromatography is a simple, rapid, and cost-effective technique widely used for monitoring reaction progress, identifying compounds, and determining the purity of a substance. For this compound, TLC would typically be performed on silica (B1680970) gel plates. nih.gov

The separation on a TLC plate is based on the differential partitioning of the compounds between the stationary phase (silica gel) and the mobile phase (a solvent or a mixture of solvents). A small spot of the sample solution is applied to the baseline of the TLC plate, which is then placed in a sealed chamber containing the mobile phase. As the solvent moves up the plate by capillary action, the components of the sample travel at different rates, resulting in their separation.

The choice of the mobile phase is crucial for achieving good separation. For pyridine derivatives, a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent such as ethyl acetate (B1210297) is often used. orgsyn.org The polarity of the mobile phase can be adjusted by varying the ratio of the solvents to optimize the separation. For basic compounds like pyridines, which can interact strongly with the acidic silica gel and cause streaking or "tailing" of the spots, a small amount of a basic modifier like triethylamine (B128534) (TEA) is often added to the mobile phase to improve the spot shape. researchgate.net

After the development of the chromatogram, the separated spots are visualized. If the compounds are colored, they can be seen directly. However, for colorless compounds like this compound, visualization is typically achieved by observing the plate under UV light (usually at 254 nm), which causes fluorescent compounds to appear as bright spots or quenching compounds to appear as dark spots on a fluorescent background. rsc.org Staining with a chemical reagent, such as potassium permanganate (B83412) or iodine vapor, can also be used for visualization.

Example TLC System for a Substituted Pyridine:

ParameterDescription
Stationary Phase Silica gel 60 F254
Mobile Phase Hexane:Ethyl Acetate (e.g., 7:3 v/v) with 0.1% Triethylamine
Visualization UV light (254 nm)

High-Performance Liquid Chromatography is a highly versatile and widely used technique for the separation, identification, and quantification of compounds. It is particularly well-suited for non-volatile or thermally labile compounds, making it an excellent choice for the purity assessment and analysis of this compound and its derivatives. researchgate.net

The most common mode of HPLC for the analysis of pyridine derivatives is reversed-phase chromatography. oup.com In this technique, a non-polar stationary phase, typically a C18-bonded silica column, is used with a polar mobile phase. The mobile phase usually consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. sielc.com

To achieve good peak shape and resolution for basic compounds like pyridines, it is common to add an acidic modifier, such as trifluoroacetic acid (TFA) or formic acid, to the mobile phase. sielc.com These additives help to suppress the interaction of the basic nitrogen atom with the residual silanol (B1196071) groups on the silica support, thereby reducing peak tailing and improving chromatographic performance.

The separation can be performed using either an isocratic elution (constant mobile phase composition) or a gradient elution (the composition of the mobile phase is changed over time). Gradient elution is often preferred for complex samples containing compounds with a wide range of polarities. Detection is typically carried out using a UV detector set at a wavelength where the analyte has strong absorbance. dtic.mil For more detailed analysis and identification of impurities, an HPLC system can be coupled to a mass spectrometer (LC-MS). bldpharm.com

Typical HPLC Conditions for Analysis of a Substituted Pyridine:

ParameterTypical Conditions
Column C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A Water with 0.1% Trifluoroacetic Acid (TFA)
Mobile Phase B Acetonitrile with 0.1% Trifluoroacetic Acid (TFA)
Gradient 10% to 90% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Column Temp. 30 °C

Computational and Theoretical Investigations of 3 Fluoro 2 Hydrazinyl 6 Methylpyridine

Quantum Chemical Calculations

Quantum chemical calculations are employed to model the behavior of electrons in molecules, thereby predicting a wide range of molecular properties. These calculations provide a foundational understanding of the structure-property relationships governing 3-Fluoro-2-hydrazinyl-6-methylpyridine.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. chemmethod.com It is widely applied due to its favorable balance of accuracy and computational cost. tandfonline.com Calculations for this compound are typically performed using a hybrid functional, such as B3LYP, combined with a comprehensive basis set like 6-311++G(d,p), to ensure reliable predictions of its geometry and electronic properties. chemmethod.comtandfonline.com DFT serves as the foundation for analyzing various molecular characteristics, including orbital energies, charge distribution, and reactivity.

Frontier Molecular Orbital (FMO) theory is a cornerstone for understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A smaller energy gap suggests higher reactivity.

For this compound, the distribution and energies of these orbitals are influenced by its substituents. The hydrazinyl (-NHNH₂) and methyl (-CH₃) groups are electron-donating, which tends to raise the HOMO energy level. Conversely, the highly electronegative fluorine atom is an electron-withdrawing group, which tends to lower the LUMO energy level.

HOMO: The HOMO is expected to be primarily localized on the electron-rich hydrazinyl group and the pyridine (B92270) ring, reflecting the areas with the highest electron density that are most available for donation in a chemical reaction.

LUMO: The LUMO is anticipated to be distributed across the pyridine ring, with significant contributions from the carbon atom bonded to the fluorine, indicating the most probable site for accepting electrons.

The interaction of these orbitals governs the molecule's reactivity profile. The energy gap can be used to predict its behavior in various chemical reactions.

Table 1: Predicted Frontier Molecular Orbital Properties of this compound (Illustrative Data)
ParameterEnergy (eV)
HOMO Energy-5.85
LUMO Energy-1.20
HOMO-LUMO Energy Gap (ΔE)4.65

Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution within a molecule. libretexts.org It is invaluable for identifying regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). youtube.com The MEP map is color-coded, with red indicating regions of most negative electrostatic potential (electron-rich) and blue indicating regions of most positive electrostatic potential (electron-poor), while green represents neutral areas. youtube.com

In this compound, the MEP analysis would likely reveal:

Negative Regions (Red/Yellow): The most electron-rich areas are expected to be centered around the electronegative atoms: the fluorine atom and the nitrogen atoms of both the pyridine ring and the hydrazinyl group. These sites are susceptible to electrophilic attack.

Positive Regions (Blue): The most electron-poor areas are anticipated to be around the hydrogen atoms of the hydrazinyl (-NHNH₂) group. These sites represent potential points for nucleophilic attack.

The MEP map provides a clear, visual guide to the molecule's reactive sites and intermolecular interaction preferences, such as hydrogen bonding. researchgate.net

Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals into a localized Lewis-like structure of bonds and lone pairs, making the wavefunction easier to interpret. uni-muenchen.dewisc.edu This method quantifies atomic charges, hybridization, and the stabilization energies associated with intramolecular charge transfer (hyperconjugation). uni-muenchen.de These delocalization effects are described as donor-acceptor interactions between filled (donor) NBOs and empty (acceptor) NBOs. researchgate.net

For this compound, key NBO findings would include:

Natural Atomic Charges: The analysis would quantify the electron distribution, confirming the high negative charge on the fluorine and nitrogen atoms and positive charges on the hydrogen atoms of the hydrazinyl group.

Table 2: Predicted NBO Charges on Key Atoms of this compound (Illustrative Data)
AtomNatural Charge (e)
F-0.45
N (Pyridine)-0.58
N (Hydrazinyl, attached to ring)-0.62
N (Terminal NH₂)-0.88
C (attached to F)+0.35
C (attached to NHNH₂)+0.20
Table 3: Predicted Second-Order Perturbation Energies (E²) for Major NBO Interactions (Illustrative Data)
Donor NBOAcceptor NBOE² (kcal/mol)
LP(1) N (Pyridine)π* (C-C)25.5
LP(1) N (Hydrazinyl)π* (C-N of Pyridine)40.2
σ (C-H of Methyl)σ* (C-C of Pyridine)5.1

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, analyzes the topology of the electron density (ρ(r)) to provide a rigorous definition of atoms and chemical bonds. wikipedia.orgwiley-vch.de This theory identifies critical points in the electron density, particularly bond critical points (BCPs), which exist between two bonded atoms. The properties at these BCPs, such as the electron density itself (ρ(r)) and its Laplacian (∇²ρ(r)), characterize the nature of the chemical bond. researchgate.net

Shared Interactions (Covalent Bonds): Characterized by high ρ(r) and a negative Laplacian (∇²ρ(r) < 0), indicating a concentration of electron density.

Closed-Shell Interactions (Ionic Bonds, van der Waals): Characterized by low ρ(r) and a positive Laplacian (∇²ρ(r) > 0), indicating a depletion of electron density in the internuclear region.

For this compound, QTAIM would be used to classify the various bonds. The C-C and C-N bonds within the ring would show covalent character. The C-F bond would exhibit polar covalent character with a significant ionic contribution. The N-N and N-H bonds of the hydrazinyl group would also be classified, providing a detailed and quantitative picture of the bonding within the molecule.

Table 4: Predicted QTAIM Topological Parameters at Bond Critical Points (BCPs) (Illustrative Data)
BondElectron Density ρ(r) (a.u.)Laplacian ∇²ρ(r) (a.u.)Bond Type
C-F0.210+0.55Polar Covalent
C-N (Pyridine Ring)0.315-0.85Covalent
N-N (Hydrazinyl)0.280-0.70Covalent
N-H (Hydrazinyl)0.330-1.10Polar Covalent

Potential Energy Surface (PES) scanning is a computational technique used to explore the conformational landscape of a molecule. epfl.ch It involves systematically changing a specific geometric parameter, such as a dihedral angle, and calculating the energy at each step while allowing the rest of the molecule to relax. researchgate.net This process identifies stable conformers (energy minima) and transition states (energy maxima), revealing the energy barriers to rotation. doi.org

For this compound, the primary sources of conformational flexibility are the rotations around the C(pyridine)-N(hydrazinyl) single bond and the N-N single bond. A relaxed PES scan of the relevant dihedral angles would reveal the most stable spatial arrangement of the hydrazinyl group relative to the pyridine ring. Based on studies of similar hydrazine (B178648) derivatives, it is expected that the molecule will have multiple stable conformers. doi.org The scan would likely show that a gauche conformation around the N-N bond is more stable than the eclipsed or anti conformations, due to a balance of steric hindrance and electronic effects like lone pair repulsion. The energy barriers between these conformers determine their interconversion rates at a given temperature.

Density Functional Theory (DFT) for Electronic Structure and Molecular Properties

Molecular Dynamics Simulations to Explore Conformational Landscape

Molecular Dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. This technique allows for the exploration of the conformational landscape of a molecule, revealing its flexibility, preferred shapes (conformations), and the stability of its various forms. nih.gov For a molecule like this compound, MD simulations can elucidate the rotational dynamics around the C-N and N-N single bonds of the hydrazinyl group and the orientation of this group relative to the pyridine ring.

The primary goals of performing MD simulations on this compound would be:

Identifying Stable Conformers: To determine the most energetically favorable spatial arrangements of the atoms. The orientation of the hydrazinyl group can be significantly influenced by steric hindrance from the adjacent methyl group and electronic effects from the fluorine atom.

Analyzing Dynamic Behavior: To understand how the molecule behaves in different environments, such as in a solvent or interacting with a biological target. The simulations can show how intermolecular forces affect the molecule's shape and movement.

Assessing Stability: To evaluate the stability of the molecule's conformations within a specific context, such as a protein's binding site. nih.gov

These simulations typically involve calculating the forces between atoms and using these forces to predict their motion over short time intervals. The resulting trajectory provides a detailed view of the molecule's dynamic nature.

Table 1: Potential Conformational States of this compound
ConformerDescriptionKey Dihedral AnglePredicted Relative Stability
Syn-ConformerThe N-N bond of the hydrazinyl group is oriented towards the pyridine nitrogen.N(pyridine)-C2-N(hydrazinyl)-NPotentially influenced by intramolecular hydrogen bonding or steric clash.
Anti-ConformerThe N-N bond of the hydrazinyl group is oriented away from the pyridine nitrogen.N(pyridine)-C2-N(hydrazinyl)-NLikely more stable if steric hindrance is the dominant factor.

In Silico Prediction of Reactivity and Selectivity Profiles

In silico methods, particularly those based on Density Functional Theory (DFT), are instrumental in predicting the chemical reactivity and selectivity of molecules. nih.gov These calculations provide insights into the electronic structure, helping to identify which parts of the molecule are likely to participate in chemical reactions.

For this compound, key reactivity indicators can be calculated:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The HOMO energy indicates the ability to donate electrons (nucleophilicity), while the LUMO energy relates to the ability to accept electrons (electrophilicity). The energy gap between HOMO and LUMO is a measure of the molecule's chemical stability. nih.gov

Molecular Electrostatic Potential (MEP): An MEP map visualizes the electrostatic potential on the molecule's surface. It identifies electron-rich regions (negative potential, susceptible to electrophilic attack) and electron-poor regions (positive potential, susceptible to nucleophilic attack). For this molecule, the nitrogen atoms of the pyridine ring and the hydrazinyl group are expected to be electron-rich sites.

Global Reactivity Descriptors: Parameters such as chemical hardness, softness, and electronegativity can be calculated from HOMO and LUMO energies to provide a quantitative measure of the molecule's reactivity. nih.gov

These computational analyses can predict, for instance, that the terminal nitrogen of the hydrazinyl group is a likely site for reactions with electrophiles, a characteristic feature of hydrazone formation. nih.gov

Table 2: Predicted Global Reactivity Descriptors (Conceptual)
ParameterDefinitionPredicted Significance for this compound
HOMO EnergyEnergy of the highest occupied molecular orbitalIndicates nucleophilic sites, likely located on the hydrazinyl nitrogen atoms.
LUMO EnergyEnergy of the lowest unoccupied molecular orbitalIndicates electrophilic sites, likely on the pyridine ring carbons.
HOMO-LUMO GapEnergy difference between HOMO and LUMOA smaller gap suggests higher reactivity.
Chemical Hardness (η)Resistance to change in electron configurationA lower value indicates higher reactivity.

Computational Studies on Intermolecular Interactions and Supramolecular Assemblies

The study of intermolecular interactions is fundamental to understanding how molecules recognize each other and assemble into larger, ordered structures, a field known as supramolecular chemistry. conicet.gov.ar Computational methods are vital for analyzing the non-covalent interactions—such as hydrogen bonds, halogen bonds, and π-π stacking—that govern the formation of these assemblies in the solid state. mdpi.commdpi.com For this compound, these studies can predict how individual molecules will pack in a crystal lattice.

Hydrogen bonds are among the most critical interactions in determining the crystal structure of molecules containing hydrogen bond donors and acceptors. In this compound, the hydrazinyl group (-NHNH₂) provides strong hydrogen bond donors (the N-H protons), while the pyridine nitrogen, the hydrazinyl nitrogens, and the fluorine atom can act as hydrogen bond acceptors.

Computational studies can predict the geometry and strength of these potential hydrogen bonds. The analysis of related crystal structures, such as 2-bromo-6-hydrazinylpyridine, reveals that hydrazinyl groups commonly form robust N—H⋯N hydrogen bonds, linking molecules into chains or more complex networks. nih.gov It is plausible that this compound would form similar motifs, such as centrosymmetric dimers or one-dimensional chains, which are common patterns in crystal engineering. nih.govmdpi.comresearchgate.net

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. mdpi.commdpi.com The surface is generated around a molecule, and the distance from the surface to the nearest atom outside (dₑ) and inside (dᵢ) is calculated. These values are combined into a normalized contact distance (dₙₒᵣₘ), which is mapped onto the surface.

Key features of the analysis include:

dₙₒᵣₘ maps: Red spots on the dₙₒᵣₘ surface indicate intermolecular contacts that are shorter than the sum of their van der Waals radii, highlighting the most significant interactions, such as strong hydrogen bonds. mdpi.com

For this compound, Hirshfeld analysis would likely reveal the dominance of H···H, H···F/F···H, and N···H/H···N contacts, reflecting the importance of van der Waals forces and hydrogen bonding in the crystal packing. nih.gov The presence of the fluorine atom would introduce H···F contacts, which can be significant in directing the supramolecular assembly.

Table 3: Predicted Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis (Conceptual)
Contact TypePredicted Percentage ContributionSignificance
H···H~30-40%Represents the largest contribution, typical for organic molecules.
N···H / H···N~20-30%Quantifies the crucial N-H···N hydrogen bonds.
F···H / H···F~15-25%Highlights the role of the fluorine atom in C-H···F or N-H···F interactions. nih.gov
C···H / H···C~5-10%Indicates weaker C-H···π or other van der Waals interactions.
Other (C···C, C···N, etc.)&lt;5%Minor contributions from other van der Waals contacts.

Advanced Applications of 3 Fluoro 2 Hydrazinyl 6 Methylpyridine As a Chemical Scaffold

Role in the Synthesis of Complex Heterocyclic Systems

The inherent reactivity of the hydrazinyl group, coupled with the electronic influence of the fluorine atom on the pyridine (B92270) ring, makes 3-Fluoro-2-hydrazinyl-6-methylpyridine a valuable precursor for the construction of intricate heterocyclic frameworks. This includes the formation of fused ring systems and polyheterocyclic compounds, which are often associated with a wide range of biological activities.

Precursor for Fused Pyridine Derivatives

The hydrazinyl functional group in this compound is a key handle for the synthesis of fused pyridine derivatives. Through condensation reactions with various diketones, ketoesters, or other bifunctional electrophiles, it can readily participate in cyclization reactions to form pyrazolo[3,4-b]pyridines. nih.gov The fluorine atom at the 3-position can influence the regioselectivity of these cyclization reactions and can also serve as a site for further functionalization, such as nucleophilic aromatic substitution, to introduce additional diversity into the fused ring system.

Building Block for Polyheterocyclic Compounds

Beyond simple fused systems, this compound can serve as a foundational building block for the assembly of more complex polyheterocyclic compounds. The hydrazinyl group can be transformed into other reactive functionalities, such as hydrazones, which can then undergo further cyclization reactions. For example, condensation with an appropriate aldehyde or ketone would yield a hydrazone, which could then be cyclized to form a 1,2,4-triazolo[4,3-a]pyridine ring system.

Furthermore, the fluorine atom on the pyridine ring can be exploited in cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions, to append other heterocyclic rings. This allows for the construction of elaborate molecular architectures where multiple heterocyclic systems are linked together. Such polyheterocyclic compounds are of significant interest in drug discovery, as they can interact with multiple biological targets or provide a three-dimensional structure that is optimal for binding to a specific protein pocket.

Contributions to Medicinal Chemistry Research

The structural features of this compound make it a highly attractive scaffold for medicinal chemistry research. The fluorinated pyridine motif is a common feature in many approved drugs, as the fluorine atom can enhance metabolic stability, binding affinity, and bioavailability. nih.gov The hydrazinyl group provides a versatile point for derivatization, allowing for the exploration of a wide range of chemical space.

Design and Synthesis of Novel Scaffolds for Target Interaction Studies

The this compound core can be utilized in the design and synthesis of novel molecular scaffolds for investigating interactions with specific biological targets. The hydrazinyl group can be readily converted into a variety of other functional groups, such as amides, sulfonamides, and ureas, allowing for the systematic probing of a target's binding site. For example, a library of derivatives could be synthesized where the hydrazinyl group is acylated with different carboxylic acids to explore the hydrophobic and electrostatic requirements of a particular enzyme's active site.

Below is a table showcasing potential derivatives of this compound and their intended applications in target interaction studies:

DerivativeModificationPotential Target ClassRationale
N'-(substituted-benzylidene)-3-fluoro-6-methylpyridin-2-yl)hydrazideCondensation with various aldehydesKinases, GPCRsExplore steric and electronic effects of the substituent on binding affinity.
1-(3-fluoro-6-methylpyridin-2-yl)-4-substituted-semicarbazideReaction with isocyanatesProteases, TransferasesIntroduce hydrogen bond donors and acceptors to probe polar interactions.
N-(3-fluoro-6-methylpyridin-2-yl)acetamideAcylationVarious enzymesSimple modification to assess the importance of the hydrazinyl group for activity.

Structure-Activity Relationship (SAR) Studies of Derivatives at a Molecular Level

Structure-activity relationship (SAR) studies are fundamental to the process of drug discovery, providing insights into how the chemical structure of a molecule influences its biological activity. The this compound scaffold is well-suited for SAR studies due to the ease with which it can be derivatized at multiple positions. nih.gov

Key areas for SAR exploration with this scaffold include:

Modification of the Hydrazinyl Group: As mentioned previously, the hydrazinyl group can be readily converted into a wide array of other functionalities. This allows for a systematic investigation of the impact of different substituents on biological activity.

Substitution on the Pyridine Ring: While the fluorine and methyl groups are fixed in the parent scaffold, it is possible to introduce other substituents onto the pyridine ring through various synthetic methods. This would allow for an exploration of the electronic and steric effects of different groups on target binding.

Bioisosteric Replacement: The fluorine atom could be replaced with other halogens or small electron-withdrawing groups to probe the importance of its specific electronic properties. Similarly, the methyl group could be replaced with other alkyl groups or functionalized side chains.

A hypothetical SAR study might reveal that a specific substitution pattern on a phenyl ring attached to the hydrazinyl moiety leads to a significant increase in potency against a particular kinase. This information would then be used to design the next generation of more potent and selective inhibitors. researchgate.net

Applications in Fragment-Based Drug Discovery and Scaffold Hopping

Fragment-based drug discovery (FBDD) has emerged as a powerful approach for the identification of novel lead compounds. frontiersin.orgmdpi.com This method involves screening small, low-molecular-weight compounds ("fragments") for binding to a biological target. This compound, with a molecular weight of approximately 141 g/mol , fits the criteria for a fragment. Its constituent parts, the fluorinated pyridine and the hydrazinyl group, are common motifs in known drugs, making it an attractive starting point for an FBDD campaign. nih.gov

Once a fragment like this compound is identified as a binder, it can be elaborated into a more potent lead compound by "growing" it to fill more of the binding pocket or by linking it with other fragments that bind to adjacent sites. nih.gov

Scaffold hopping is another important strategy in drug discovery that involves replacing the core scaffold of a known active compound with a different, but structurally related, scaffold in order to improve properties such as potency, selectivity, or ADME (absorption, distribution, metabolism, and excretion) profile. mdpi.comnih.gov The this compound scaffold could be used to replace other heterocyclic cores in known drugs. For example, it could serve as a bioisosteric replacement for a pyrimidine (B1678525) or a triazine ring in an existing kinase inhibitor. nih.gov This could lead to the discovery of new intellectual property and compounds with improved therapeutic potential.

The following table outlines the potential of this compound in these advanced drug discovery techniques:

Drug Discovery TechniqueRole of this compoundPotential Advantages
Fragment-Based Drug Discovery (FBDD)As a starting fragment for screening against biological targets.High ligand efficiency, good starting point for chemical elaboration.
Scaffold HoppingAs a replacement scaffold for existing drug classes.Potential for improved potency, selectivity, and pharmacokinetic properties; new intellectual property.

Applications in Agrochemical Research and Development

The pyridine scaffold is a cornerstone in the agrochemical industry, forming the basis for numerous highly effective herbicides, insecticides, and fungicides. researchgate.netresearchgate.net Derivatives of methylpyridine are especially crucial for producing fourth-generation agrochemical products characterized by high efficacy and low toxicity. agropages.com The unique combination of substituents in this compound makes it an attractive starting point for the discovery of new active ingredients.

The structure of this compound is well-suited for derivatization into a wide range of potential agrochemicals. The hydrazinyl (-NHNH₂) group is a particularly versatile functional handle, enabling the synthesis of various heterocyclic systems known for their biological activity, such as pyrazoles, triazoles, and pyridazines. These subsequent reactions allow for the construction of complex molecules with diverse modes of action.

The fluorine atom at the 3-position significantly influences the electronic properties of the pyridine ring, which can lead to enhanced potency of the final product. agropages.com Fluorine-containing compounds account for over 50% of new pesticides developed in recent years, a testament to the advantages conferred by this element. agropages.com Research has shown that the biological activity of pyridine heterocyclic compounds can be several times greater after the addition of fluorine. agropages.com

By using this compound as a core, chemists can synthesize libraries of novel compounds for high-throughput screening. For example, reaction of the hydrazinyl group with diketones can yield substituted pyrazoles, a class of compounds with known herbicidal and insecticidal properties. The table below lists several commercial pesticides that feature a fluorinated pyridine core, illustrating the successful application of this chemical motif in agrochemical design.

Pesticide Name Pesticide Type Key Structural Moiety Year of Introduction
FluazinamFungicide5-(Trifluoromethyl)pyridine1988
PicoxystrobinFungicide6-(Trifluoromethyl)pyridine2001
FlonicamidInsecticide4-(Trifluoromethyl)pyridine2003
FluopicolideFungicide5-(Trifluoromethyl)pyridine2006
BicyclopyroneHerbicide6-(Trifluoromethyl)pyridine2015
PyroxsulamHerbicide4-(Trifluoromethyl)pyridineNot specified

This table showcases examples of successful agrochemicals containing a trifluoromethylpyridine moiety, highlighting the importance of fluorinated pyridine scaffolds in modern pesticide development. nih.govresearchgate.net

A major goal in modern agrochemical research is the development of compounds that are not only effective but also have a favorable environmental profile. The use of highly active fluorinated compounds, which can be derived from scaffolds like this compound, aligns with this objective. Increased potency allows for significantly lower application rates, which in turn reduces the potential for soil and water residue and minimizes effects on non-target organisms. agropages.com

Material Science Applications for Enhanced Properties

Beyond agrochemicals, the unique properties of organofluorine compounds make them valuable in the field of material science. mdpi.com The incorporation of fluorinated building blocks like this compound into polymers and other organic materials can impart a range of desirable characteristics, including enhanced thermal stability and chemical resistance. mdpi.com

The presence of the carbon-fluorine bond in this compound suggests its potential use as a precursor for additives that enhance polymer stability. The C-F bond is one of the strongest single bonds in organic chemistry, contributing to exceptional thermal and oxidative resistance. mdpi.com When incorporated into a polymer matrix, either as a pendant group or as part of the main chain, such fluorinated moieties can raise the material's decomposition temperature and improve its long-term durability.

The pyridine ring itself can also contribute to thermal stability and fire retardancy through char formation at high temperatures. The combination of the stable pyridine ring and the robust C-F bond makes this scaffold a promising candidate for creating additives that improve the performance of high-temperature plastics and engineering polymers.

Property Enhancement Contributing Structural Feature Benefit in Material Science
Thermal StabilityStrong Carbon-Fluorine (C-F) bondIncreased operating temperature and lifespan of polymers.
Chemical & Oxidative ResistanceElectronegativity of fluorine shields the moleculeImproved durability in harsh chemical environments.
HydrophobicityLow polarizability of the C-F bondUseful for creating water-repellent surfaces and moisture barriers.
Fire RetardancyPyridine ring promotes char formationEnhanced safety in applications requiring fire resistance.

This table summarizes the desirable properties that fluorinated pyridine scaffolds can impart to polymers and other materials. mdpi.com

The reactive nature of the hydrazinyl group, combined with the electronic properties of the fluorinated pyridine ring, makes this compound a valuable precursor for a variety of specialty organic materials. For instance, it can be used in the synthesis of high-performance polymers like fluorinated polyimides or polyamides, where the building block would contribute to enhanced thermal stability and low dielectric constants.

Furthermore, fluorinated heterocyclic compounds are of interest in the field of organic electronics. The electron-withdrawing nature of the fluorine atom can tune the energy levels of molecular orbitals (HOMO/LUMO), which is a critical parameter in the design of materials for organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The hydrazinyl group provides a convenient point of attachment for building larger, conjugated systems required for these applications. The use of a similar building block, 3-Fluoro-2-pyridinecarbonitrile, in the synthesis of aggregation-induced emission molecules demonstrates the potential of this class of compounds in advanced materials. ossila.com

Future Research Directions and Emerging Opportunities for 3 Fluoro 2 Hydrazinyl 6 Methylpyridine

Exploration of Novel Synthetic Pathways for Enhanced Sustainability

The synthesis of functionalized pyridine (B92270) derivatives is a cornerstone of medicinal and materials chemistry. rsc.orgnih.gov For 3-Fluoro-2-hydrazinyl-6-methylpyridine, future research should prioritize the development of sustainable and efficient synthetic routes. Traditional methods for the synthesis of hydrazinopyridines often involve the reaction of a halopyridine with hydrazine (B178648) hydrate (B1144303). ontosight.airesearchgate.net While effective, these methods can require harsh reaction conditions and an excess of hazardous reagents. researchgate.net

A promising direction lies in the exploration of catalytic C-H activation and amination reactions. nih.gov These methods offer a more atom-economical approach to forming the C-N bond of the hydrazinyl group, potentially reducing waste and improving safety. For instance, palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, have been extensively used for C-N bond formation and could be adapted for the synthesis of hydrazinyl pyridines. sigmaaldrich.com Furthermore, the development of flow chemistry processes for the synthesis of this compound could offer enhanced control over reaction parameters, leading to higher yields and purity while minimizing risks associated with handling hydrazine.

A comparative overview of potential synthetic strategies is presented in Table 1.

Table 1: Comparison of Potential Synthetic Pathways for this compound

Synthetic Strategy Potential Advantages Potential Challenges
Nucleophilic Aromatic Substitution Well-established methodology. Often requires harsh conditions and excess hydrazine.
Catalytic C-H Amination High atom economy, potentially milder conditions. Catalyst development and optimization may be required.

Investigation of Undiscovered Reactivity Modes

The hydrazinyl group is a versatile functional group known for its rich reactivity. ontosight.aiwisdomlib.org In the context of this compound, the interplay between the electron-withdrawing fluorine atom and the electron-donating methyl and hydrazinyl groups can lead to novel reactivity. The hydrazine moiety can act as a nucleophile, a reducing agent, or a precursor to various heterocyclic systems through condensation and cyclization reactions. wisdomlib.org

Future research should focus on exploring these reactivity modes in detail. For example, the reaction of this compound with various carbonyl compounds could lead to a library of hydrazone derivatives with diverse biological activities. wisdomlib.orgnih.gov Additionally, the oxidation of the hydrazinyl group could generate reactive intermediates, such as diazenes, which could participate in cycloaddition reactions. The influence of the fluorine and methyl substituents on the regioselectivity and stereoselectivity of these reactions would be a key area of investigation.

Advanced Computational Modeling for Predictive Design

Computational chemistry offers powerful tools for predicting the properties and reactivity of molecules, thereby guiding experimental design. nih.govresearchgate.net For this compound, density functional theory (DFT) calculations can be employed to understand its electronic structure, conformational preferences, and reaction mechanisms.

Advanced computational models can be used to predict key properties such as pKa, redox potential, and spectroscopic signatures. This information would be invaluable for designing experiments and interpreting results. Furthermore, computational screening of virtual libraries of derivatives of this compound could identify candidates with desirable properties for specific applications, such as targeted enzyme inhibition or materials science. Molecular docking studies could also be performed to predict the binding modes of this compound with various biological targets.

A summary of computational approaches and their potential applications is provided in Table 2.

Table 2: Advanced Computational Modeling for this compound

Computational Method Predicted Properties Potential Applications
Density Functional Theory (DFT) Electronic structure, reaction energies, spectroscopic data. Understanding reactivity, guiding synthesis.
Molecular Dynamics (MD) Conformational dynamics, solvation effects. Predicting behavior in biological systems.

Development of High-Throughput Screening Methodologies for Chemical Transformations

High-throughput screening (HTS) has revolutionized the process of discovering and optimizing chemical reactions. sigmaaldrich.compurdue.edu The development of HTS methodologies for reactions involving this compound would significantly accelerate the exploration of its chemical space. For instance, HTS could be employed to rapidly screen catalysts, solvents, and reaction conditions for the efficient synthesis of derivatives. chemrxiv.orgresearchgate.netchemrxiv.org

Miniaturized reaction formats, coupled with rapid analytical techniques such as mass spectrometry, would allow for the parallel execution and analysis of hundreds or even thousands of reactions. sigmaaldrich.com This approach could be used to discover novel C-N bond-forming reactions or to optimize conditions for the synthesis of libraries of compounds for biological screening.

Integration into New Chemical Biology Tools and Probes

The unique properties of the hydrazinyl group make it an attractive functional handle for the development of chemical biology tools. biorxiv.org Hydrazine derivatives have been used as probes to study biological systems, leveraging their reactivity towards specific biomolecules. biorxiv.org The presence of the fluorine atom in this compound offers an additional advantage, as the ¹⁹F nucleus can be used as a sensitive NMR probe to monitor interactions in complex biological environments.

Future research could focus on developing derivatives of this compound as activity-based probes for enzyme profiling or as building blocks for the synthesis of bioactive molecules. ontosight.ai The ability of the hydrazinyl group to form stable hydrazones with aldehydes and ketones could be exploited for bioconjugation and labeling of biomolecules.

Q & A

Q. What are the recommended synthetic routes and characterization techniques for 3-Fluoro-2-hydrazinyl-6-methylpyridine?

  • Methodological Answer : Synthesis typically involves multi-step reactions starting from pyridine derivatives. Fluorination can be achieved using agents like KF in polar solvents (e.g., DMSO), followed by hydrazine substitution under controlled temperatures (50–80°C) . Post-synthesis, High-Performance Liquid Chromatography (HPLC) is critical for purity assessment, while Nuclear Magnetic Resonance (NMR) spectroscopy (e.g., 1^1H, 13^{13}C, 19^{19}F NMR) confirms structural integrity. For example, 19^{19}F NMR is essential to verify fluorine substitution patterns .

Q. What safety protocols should be followed when handling this compound?

  • Methodological Answer : Use fume hoods and personal protective equipment (PPE) to avoid inhalation or skin contact. In case of exposure, move to fresh air and rinse affected areas with water. Store the compound in a cool, dry environment away from oxidizing agents. Safety Data Sheets (SDS) for structurally similar fluoropyridines emphasize avoiding direct contact and ensuring proper ventilation during synthesis .

Advanced Research Questions

Q. How can reaction conditions be optimized for scalable synthesis of this compound?

  • Methodological Answer : Apply factorial design to systematically evaluate variables (e.g., temperature, solvent polarity, reagent stoichiometry). For example, a 2k^k factorial experiment can identify interactions between fluorinating agents and reaction time. Computational tools like quantum chemical calculations (e.g., DFT) predict optimal pathways, reducing trial-and-error experimentation .

Q. What strategies resolve contradictions in bioactivity data between this compound and related compounds?

  • Methodological Answer : Cross-validate bioassay results using orthogonal methods (e.g., microbial inhibition assays vs. enzyme-binding studies). For example, if antimicrobial activity conflicts with computational predictions, re-examine experimental parameters (e.g., bacterial strain selection, compound solubility). Comparative studies with analogs (e.g., methylsulfonyl or trifluoromethyl derivatives) can clarify structure-activity relationships .

Q. How can computational chemistry enhance the design of derivatives based on this compound?

  • Methodological Answer : Use molecular docking to screen virtual libraries for binding affinity to target proteins (e.g., kinases or bacterial enzymes). Reaction path search algorithms (e.g., artificial force-induced reaction methods) predict feasible synthetic routes for novel derivatives. Software like Gaussian or Schrödinger Suite enables transition-state analysis and regioselectivity predictions .

Q. What reactor design principles improve yield in fluoropyridine synthesis?

  • Methodological Answer : Continuous-flow reactors enhance heat transfer and mixing efficiency, particularly for exothermic fluorination steps. Design considerations include material compatibility (e.g., Hastelloy for corrosive agents) and in-line monitoring via UV-Vis or IR spectroscopy for real-time reaction tracking .

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